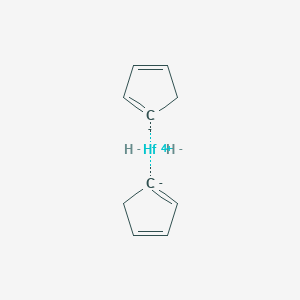
Disodium 2-butoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-butoxyethyl phosphate is an organophosphate compound with the molecular formula C10H21Na2O6P. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a flame retardant and plasticizer, making it valuable in the production of plastics, textiles, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 2-butoxyethyl phosphate can be synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is carefully monitored to maintain the appropriate reaction conditions, such as temperature, pressure, and pH levels. The final product is then purified and packaged for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-butoxyethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phosphoric acid derivatives.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphoric acid derivatives, and substituted organophosphate compounds. These products have diverse applications in different industries.
Applications De Recherche Scientifique
Disodium 2-butoxyethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a flame retardant in the synthesis of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plasticizer in biomedical devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is widely used as a flame retardant and plasticizer in the production of plastics, textiles, and other materials.
Mécanisme D'action
The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with various molecular targets and pathways. The compound acts as a flame retardant by forming a protective layer on the surface of materials, preventing the spread of flames. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
Comparison
Disodium 2-butoxyethyl phosphate is unique due to its specific chemical structure and properties. Compared to similar compounds like tris(2-butoxyethyl) phosphate, it has different solubility and reactivity characteristics, making it suitable for specific applications. Its flame retardant and plasticizing properties are particularly valuable in industrial settings.
Propriétés
Numéro CAS |
72283-34-2 |
|---|---|
Formule moléculaire |
C6H13Na2O5P |
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
disodium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
MPFVDKFRCLZQKV-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


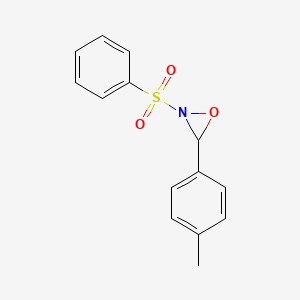
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
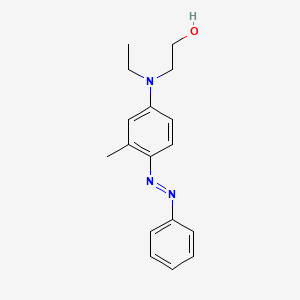
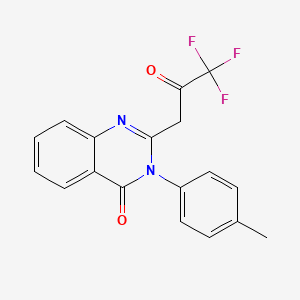
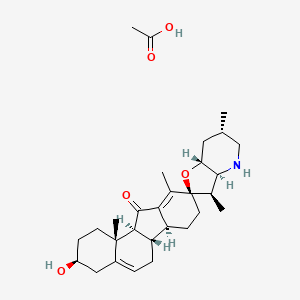
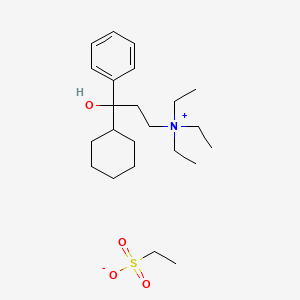
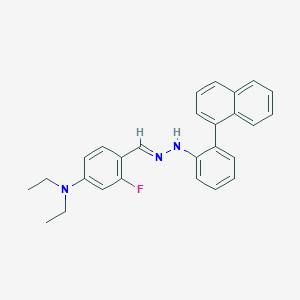
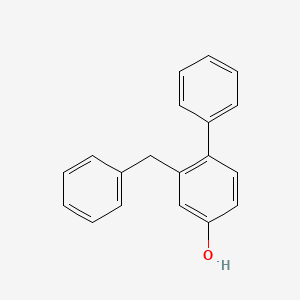
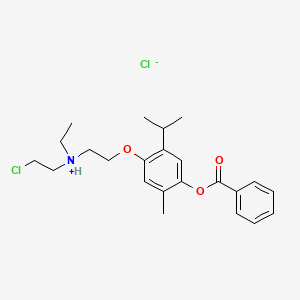
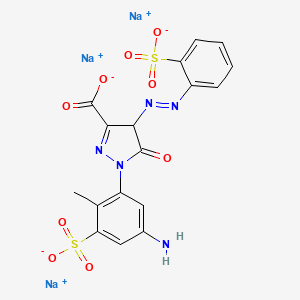
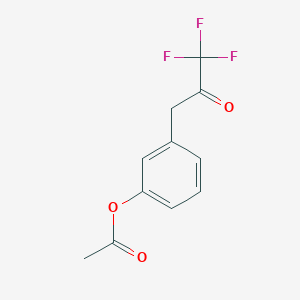
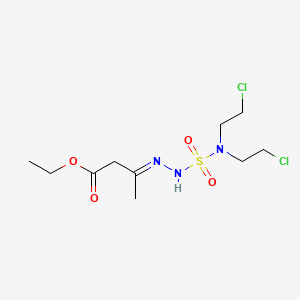
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
